molecular formula C20H25ClN4O2 B2488425 (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185237-97-1

(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Katalognummer: B2488425
CAS-Nummer: 1185237-97-1
Molekulargewicht: 388.9
InChI-Schlüssel: AXTLPUXXQGKSHD-YGCVIUNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C20H25ClN4O2 and its molecular weight is 388.9. The purity is usually 95%.
BenchChem offers high-quality (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-3-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2.ClH/c1-2-16-26-19-10-9-18(21-22-19)23-12-14-24(15-13-23)20(25)11-8-17-6-4-3-5-7-17;/h3-11H,2,12-16H2,1H3;1H/b11-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTLPUXXQGKSHD-YGCVIUNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tubercular, antiviral, and antibacterial properties, as well as its cytotoxicity profile.

Chemical Structure

The molecular structure of the compound can be described as follows:

Component Description
IUPAC Name (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
Molecular Formula C₁₈H₂₃ClN₄O₂
Molecular Weight 354.85 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of piperazine and pyridazine moieties. The final step involves forming the hydrochloride salt to enhance stability and solubility.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of compounds related to this structure. For instance, derivatives similar to (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one have shown significant inhibitory activity against Mycobacterium tuberculosis. In a study evaluating various compounds, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the bacterium .

Antiviral Activity

In vitro evaluations have demonstrated that related compounds possess antiviral properties. For example, derivatives of 3-phenylpiperidine structures were tested against viruses such as HIV and HSV, showing moderate protection levels. One derivative exhibited a CC50 value of 92 μM against HSV, suggesting that similar compounds could potentially have therapeutic applications in viral infections .

Antibacterial Activity

The antibacterial efficacy of this compound has also been assessed. Studies on piperazine derivatives indicate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Cytotoxicity Profile

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In studies involving various cell lines, including HEK293 cells, many derivatives showed low toxicity, with IC50 values above 100 μM being considered non-toxic. This suggests that (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride may have a favorable safety margin for further development .

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Case Study on Anti-Tubercular Agents : A series of substituted piperazine derivatives were synthesized and evaluated for anti-tubercular activity, leading to the identification of several promising candidates with IC50 values below 5 μM.
  • Antiviral Screening : In a comprehensive antiviral screening program, compounds structurally related to (E)-3-phenylpiperidine derivatives were tested against multiple viral strains, demonstrating significant activity against both RNA and DNA viruses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.